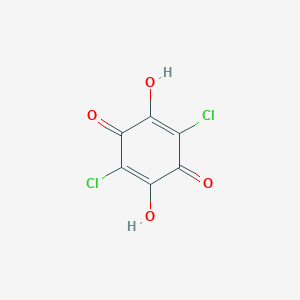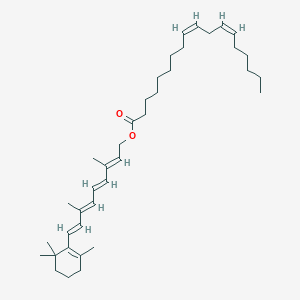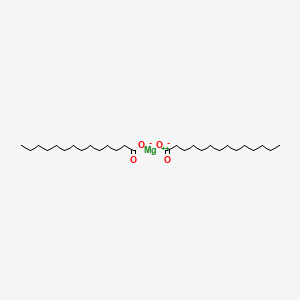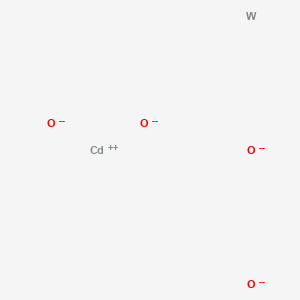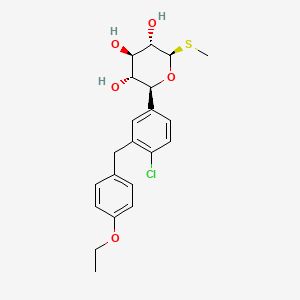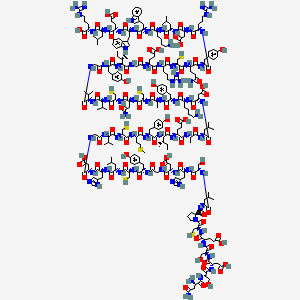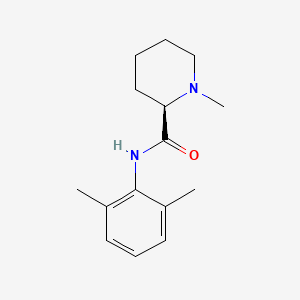
(R)-Mepivacaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Mepivacaine is a chiral local anesthetic belonging to the aminoamide class, first introduced in the 1960s. It is the R-enantiomer of mepivacaine, a compound characterized by a methyl group on its piperidine ring, distinguishing it from homologs like bupivacaine (butyl group) . With a pKa of 7.6–7.7, this compound has a rapid onset of action due to its proximity to physiological pH, facilitating faster diffusion into nerve tissues . Clinically, it is used in dental, epidural, and regional anesthesia, particularly in patients with cardiovascular risks due to its intrinsic vasoconstrictive properties and lower systemic toxicity compared to other agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with ®-1-methylpiperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards for pharmaceutical applications.
Chemical Reactions Analysis
Key Reaction Steps:
-
Reductive Amination :
-
Reactants : (R)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, paraformaldehyde, formic acid.
-
Conditions : 90–95°C for 8 hours in anhydrous formic acid.
-
Mechanism : The amine group undergoes methylation via Eschweiler-Clarke reaction, forming the tertiary amine structure.
-
-
Workup and Isolation :
Metabolic Reactions
This compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes :
Major Metabolic Pathways:
-
Hydroxylation :
-
N-Demethylation :
Table 2: Metabolic Profile of this compound
| Parameter | Value |
|---|---|
| Plasma protein binding | ~75% |
| Half-life (adults) | 1.9–3.2 hours |
| Primary excretion route | Renal (5–10% unchanged) |
| Key metabolites | 3-OH-mepivacaine, 4-OH-mepivacaine, pipecoloxylidide |
| Enzymes involved | CYP1A2, CYP3A4 |
Stereospecific Pharmacokinetics
The R-enantiomer demonstrates distinct pharmacokinetic properties compared to S(-)-mepivacaine :
-
Plasma Concentration : R(+)-mepivacaine achieves lower peak plasma concentrations (C<sub>max</sub> = 1.54 µg/mL) than S(-)-mepivacaine (C<sub>max</sub> = 2.34 µg/mL) due to a larger volume of distribution (1.5×) and faster clearance (1.7×) .
-
AUC<sub>∞</sub> : The area under the curve for R(+)-mepivacaine is approximately half that of the S(-)-isomer .
Stability and Degradation
This compound exhibits high chemical stability under physiological conditions:
-
Hydrolysis Resistance : The amide bond resists hydrolysis in both acidic and alkaline environments, unlike ester-type anesthetics .
-
Thermal Stability : No degradation observed during continuous-flow synthesis at 150°C in 2-methyltetrahydrofuran (2-MeTHF) .
Table 3: Continuous-Flow Process Parameters
Scientific Research Applications
Pharmacokinetics of R(+) and S(-) Mepivacaine
After injecting a high dose of racemic R,S-mepivacaine, the S(-) isomer reaches higher plasma concentrations than the R(+) isomer . The maximal plasma concentration (Cmax) of R(+) is 1.54 +/- 0.34 micrograms/mL, while the S(-) isomer reaches 2.34 +/- 0.51 micrograms/mL . The area under the plasma concentration-time curve (AUC) of S(-)-mepivacaine is almost double that of R(+)-mepivacaine . The elimination half-life is identical for both isomers (3 h), but the total body clearance and steady-state volume of distribution of R(+) are larger than that of the S(-) isomer . The plasma concentrations of the S(-)-mepivacaine isomer are higher due to a smaller volume of distribution and a slower total body clearance .
Mepivacaine Use in Spinal Anesthesia
Mepivacaine is also used off-label for spinal anesthesia in patients undergoing total hip arthroplasty (THA) or total knee arthroplasty (TKA) . Studies have compared mepivacaine to bupivacaine for spinal anesthesia in these procedures .
Benefits of Mepivacaine:
- Faster Ambulation: A study found that 70% of patients who received mepivacaine could ambulate 3 to 3.5 hours after spinal placement, compared to 37.7% with hyperbaric bupivacaine and 17.6% with isobaric bupivacaine (p<0.001) .
- Earlier Return of Motor Function: Mepivacaine is associated with an earlier return of motor function compared to hyperbaric or isobaric bupivacaine (p=0.001) .
- Shorter Length of Stay (LOS): Mepivacaine is linked to a shorter length of stay compared to hyperbaric or isobaric bupivacaine (p=0.049) .
- Faster Return of Function: In TKA patients, mepivacaine was associated with a faster return of sensory function (164 min vs. 212 min; p=0.015), motor function (153 vs. 200 min; p=0.025), and straight leg raise (148 vs. 194 min; p=0.023) .
- Faster Time to Urination: Mepivacaine is associated with a shorter time to unintentional urination (344 vs. 416 min; p=0.039), and a lower incidence of failure to void within 6 hours compared to bupivacaine (p=0.029) .
Drawbacks of Mepivacaine:
- Increased Opioid Consumption: Patients who received mepivacaine consumed more opioids in the post-anesthesia care unit (PACU) compared to those who received hyperbaric or isobaric bupivacaine .
- Higher Pain Scores: Mean PACU Visual Analog Scale (VAS) scores were greater with mepivacaine compared to bupivacaine (2.7 vs. 1.0; p=0.046) .
Safety Considerations:
- Studies found no significant difference in transient neurologic symptoms (TNS), urinary retention, dizziness, or patient satisfaction between mepivacaine and bupivacaine .
Mepivacaine vs. Lidocaine
Mepivacaine's use in dentistry has been strong since the 1960s, retaining its place as a valuable local anesthetic, either as a primary agent or as an alternative to lidocaine or articaine .
Comparative Studies:
- A study comparing 2% lignocaine and 2% mepivacaine in inferior alveolar nerve blocks in children found that the onset of soft-tissue anesthesia was significantly shorter, and its duration was longer for 2% lignocaine when compared to 2% mepivacaine, when both agents were given along with 1:100,000 adrenaline .
- In resilient hyaluronic acid fillers, mepivacaine and lidocaine are equally effective at reducing pain during treatment, with comparable performance and safety for correcting dynamic facial wrinkles and folds .
- Preclinical research shows that lidocaine and mepivacaine exhibit very similar release profiles and are considered equivalent in their influence on filler mechanical and degradation properties .
Mepivacaine in Inflamed Tissues
Mechanism of Action
The mechanism of action of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide involves its interaction with sodium channels in nerve and cardiac cells. By binding to these channels, the compound inhibits the influx of sodium ions, thereby stabilizing the cell membrane and preventing the initiation and propagation of action potentials. This results in its anesthetic and antiarrhythmic effects. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of ion flux and membrane potential.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Bupivacaine
- Structural Similarity : Both mepivacaine and bupivacaine share a piperidine backbone but differ in their alkyl side chains (methyl in mepivacaine vs. butyl in bupivacaine) .
- Stereoselectivity :
- Bupivacaine also has higher cardiotoxicity due to prolonged sodium channel blockade.
Table 1: Key Pharmacodynamic Differences
| Parameter | This compound | Bupivacaine |
|---|---|---|
| pKa | 7.6–7.7 | 8.1 |
| Onset Time | 5–15 min | 15–30 min |
| Duration of Action | 90–180 min | 240–480 min |
| Stereoselectivity | 3-fold (S > R) | 6-fold (S > R) |
| Hepatotoxicity | No | Yes |
Lidocaine
- Efficacy :
- In dental anesthesia, 3% plain mepivacaine has a shorter onset time (1.13 min faster) but a 30% lower success rate compared to 2% lidocaine with epinephrine .
- When combined with vasoconstrictors (e.g., 1:100,000 adrenaline), 2% mepivacaine matches lidocaine’s success rate (P < 0.00001) and provides superior pain control during injection .
- Pharmacokinetics : Lidocaine has a longer duration (173 min vs. 140 min for mepivacaine) due to slower metabolism .
Table 2: Clinical Performance in Dental Anesthesia
| Formulation | Success Rate vs. Lidocaine | Onset Time (min) | Duration (min) |
|---|---|---|---|
| 3% Plain Mepivacaine | ↓ 30% | 1.13 ↓ | 139.96 |
| 2% Mepivacaine + 1:100,000 Adrenaline | ↑ Higher | Similar | 173.06 |
Ropivacaine
- Physicochemical Properties : Ropivacaine (pKa 8.05) has a slower onset but longer motor block duration (237 min vs. 139 min for mepivacaine) .
- Combination Therapy : Mixing mepivacaine with ropivacaine balances rapid onset (mepivacaine) and prolonged analgesia (ropivacaine). For example, a 1:1 mixture extends duration to 10.3 hours vs. 4.9 hours for mepivacaine alone .
Pharmacokinetic and Toxicity Profile
Enantiomer-Specific Differences
- This compound has a higher free plasma fraction and slower clearance compared to the S-enantiomer, leading to prolonged exposure .
- Bupivacaine Enantiomers : (R)-Bupivacaine is associated with higher cardiotoxicity, necessitating the clinical use of the S-form (levobupivacaine) .
Vasoconstrictive Effects
Mepivacaine induces calcium-mediated vasoconstriction, reducing systemic absorption and enhancing local retention . This contrasts with lidocaine, which often requires added epinephrine for vasoconstriction.
Biological Activity
(R)-Mepivacaine is a local anesthetic belonging to the amide group, widely used in various medical procedures due to its efficacy and safety profile. This article explores the biological activity of this compound, focusing on its pharmacokinetics, cytotoxicity, and comparative efficacy with other anesthetics, particularly lidocaine. The review synthesizes findings from diverse studies, including preclinical and clinical research.
Pharmacokinetics
The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion. A significant study conducted by Dyer et al. (1992) assessed the pharmacokinetics of (R)- and (S)-mepivacaine after administration for nerve blocks. It was found that the plasma concentrations of the S(–) isomer were consistently higher than those of the R(+) isomer due to a smaller volume of distribution and slower clearance rates. Specifically:
- Cmax (Maximal Plasma Concentration) :
- R(+) mepivacaine: 1.54 ± 0.34 μg/mL
- S(–) mepivacaine: 2.34 ± 0.51 μg/mL
- Elimination Half-Life : Both isomers had a half-life of approximately 3 hours.
This differential pharmacokinetic profile suggests that while this compound may be effective, its pharmacodynamic effects could vary based on stereoisomer concentration in systemic circulation .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cell types. One notable study assessed its impact on rabbit adipose-derived mesenchymal stem cells (rADMSCs). The results indicated that:
- Cell Viability : Exposure to 2% mepivacaine resulted in less cytotoxicity compared to other local anesthetics like bupivacaine and ropivacaine.
- Gene Expression : Mepivacaine treatment showed a less pronounced negative effect on chondrogenesis-associated gene expression compared to lidocaine .
The study concluded that both lidocaine and mepivacaine exhibited improved recovery abilities for rADMSCs after exposure compared to other anesthetics, highlighting their potential for safer clinical application in regenerative medicine .
Comparative Efficacy with Lidocaine
A systematic review comparing the efficacy and safety of mepivacaine with lidocaine in dental anesthesia revealed several key findings:
- Success Rate :
- 2% mepivacaine with vasoconstrictors showed a higher success rate compared to 2% lidocaine with epinephrine.
- Onset Time : Mepivacaine demonstrated a shorter onset time for pulpal anesthesia.
- Pain Control : Mepivacaine provided superior pain control during the injection phase compared to lidocaine .
The review included data from 28 studies, emphasizing that mepivacaine could be a preferable alternative in certain clinical settings due to its rapid onset and effective pain management properties.
Case Studies
Several case studies have documented the use of this compound in various surgical contexts:
- Total Hip Arthroplasty (THA) : In a randomized controlled trial, patients receiving spinal anesthesia with mepivacaine exhibited earlier return of motor function compared to those receiving bupivacaine. Specifically:
- Dental Procedures : Clinical observations noted that patients treated with mepivacaine reported less discomfort during injections and faster recovery times post-procedure.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize the (R)-enantiomer of mepivacaine with high enantiomeric purity?
- Methodological Answer : The synthesis of (R)-mepivacaine typically involves chiral resolution of the racemic mixture using techniques like chiral chromatography or enzymatic catalysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) with a chiral stationary phase to determine enantiomeric excess (≥98% purity is ideal for pharmacological studies) .
- Key Data : The racemate (R/S-mepivacaine) has a pKa of 7.6, and the (R)-enantiomer exhibits a plasma protein binding of 75–85%, which impacts its pharmacokinetic profile .
Q. What experimental models are appropriate for assessing the local anesthetic efficacy of this compound in preclinical studies?
- Methodological Answer : Use in vitro models such as voltage-clamp assays on isolated sodium channels (e.g., Nav1.7) to measure inhibition potency. For in vivo efficacy, the rat sciatic nerve block model is standardized for evaluating onset time and duration of sensory/motor blockade. Ensure dose-response curves are constructed using at least three concentrations (e.g., 0.5%, 1%, 2%) to establish ED₅₀ values .
Advanced Research Questions
Q. How do pharmacokinetic differences between (R)- and (S)-mepivacaine influence experimental design in clinical trials?
- Methodological Answer : The (R)-enantiomer has a shorter elimination half-life (2.5–3.5 hours vs. 3.5–4.5 hours for the S-form) and higher hepatic clearance. In crossover trials, stratification by CYP450 genotypes (e.g., CYP1A2 polymorphisms) is critical to minimize inter-individual variability. Pharmacodynamic endpoints (e.g., time to ambulation post-spinal anesthesia) should be measured using validated scales like the Bromage score .
- Data Contradiction : Studies report conflicting results on cardiotoxicity between enantiomers. Resolve this by standardizing in vitro models (e.g., Langendorff heart preparations) and controlling for pH and temperature .
Q. What statistical approaches are optimal for analyzing contradictory efficacy data in meta-analyses comparing this compound to other local anesthetics?
- Methodological Answer : Apply random-effects models to account for heterogeneity across studies. For example, a 2023 meta-analysis found 2% mepivacaine with epinephrine had a 15% higher success rate in dental anesthesia vs. lidocaine (95% CI: 10–20%, p<0.001), but subgroup analysis revealed variability in pulpal anesthesia outcomes. Use the I² statistic to quantify inconsistency and sensitivity analysis to identify outlier studies .
Q. How can researchers address ethical and methodological challenges in human trials evaluating this compound’s neurotoxicity?
- Methodological Answer : Adhere to CONSORT guidelines for randomized controlled trials (RCTs). Preclinical neurotoxicity assays (e.g., SH-SY5Y cell viability assays) must precede human studies. For ethical compliance, obtain IRB approval, ensure informed consent includes risks of transient neurologic symptoms (TNS), and use validated tools like the Neuropathic Pain Scale for outcome measurement .
Q. Methodological Guidance
Designing a dose-escalation study for this compound in spinal anesthesia
- Steps :
Phase 1 : Start with 5 mg intrathecal doses, increasing by 2 mg increments (n=6/cohort). Monitor motor blockade duration and hemodynamic stability.
Phase 2 : Compare efficacy against bupivacaine using a non-inferiority margin of 20 minutes for sensory block regression.
- Statistical Power : A sample size of 120 patients (α=0.05, β=0.2) is required to detect a 15% difference in time to ambulation .
Resolving enantiomer-specific binding mechanisms using molecular docking
- Protocol :
- Use Schrödinger Suite for docking (R)- and (S)-mepivacaine to Nav1.4 homology models.
- Validate with mutagenesis (e.g., F1579A mutation in Domain IV) to confirm binding affinity differences.
- Correlate in silico findings with patch-clamp electrophysiology .
Q. Data Reporting Standards
Best practices for reporting in vivo pharmacokinetic data
- Required Metrics :
- Plasma concentration-time curves (AUC, Cmax, Tmax).
- Tissue distribution ratios (e.g., nerve:plasma concentration ≥5:1 for efficacy).
- Include mass spectrometry raw data in supplementary materials .
Properties
CAS No. |
34811-66-0 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m1/s1 |
InChI Key |
INWLQCZOYSRPNW-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




